2-Bromo-6-(hydroxymethyl)phenol
Overview
Description
“2-Bromo-6-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(hydroxymethyl)phenol” consists of a phenol group with a bromine atom and a hydroxymethyl group attached to it . The exact structural details are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-(hydroxymethyl)phenol” are not fully detailed in the search results. The compound has a molecular weight of 203.03 . Other properties such as boiling point, melting point, and density are not available .Scientific Research Applications
Oxidation and Water Treatment
Bromophenols, including compounds structurally related to 2-Bromo-6-(hydroxymethyl)phenol, are used in industrial products, leading to their presence in freshwater environments. The study by Jiang et al. (2014) explored the oxidation kinetics of several bromophenols during water treatment with potassium permanganate. It highlighted the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which can have altered or enhanced toxicological effects compared to their precursors. Understanding the reactivity and fate of these compounds is crucial for water utilities using oxidative treatment processes (Jiang et al., 2014).
Polymer Synthesis
The one-pot synthesis of hyperbranched polyethers using 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound related to 2-Bromo-6-(hydroxymethyl)phenol, was investigated by Uhrich et al. (1992). This synthesis process yields polymers with high molecular weight and a large number of phenolic hydroxyl groups, which can be readily modified. The study contributes to the development of materials with specific properties for industrial applications (Uhrich et al., 1992).
Analytical Chemistry and Environmental Monitoring
Bromophenols, including structures akin to 2-Bromo-6-(hydroxymethyl)phenol, have been studied for their reactivity and potential as environmental contaminants. The degradation of bromophenols by Fe(VI) and their transformation into self-coupling products was examined by Dar et al. (2019), offering insights into the remediation of bromophenol-containing waters. Understanding the degradation pathways and products is essential for assessing the environmental impact of bromophenols and developing effective treatment strategies (Dar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKLYSDRYWQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590430 | |
Record name | 2-Bromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(hydroxymethyl)phenol | |
CAS RN |
28165-46-0 | |
Record name | 3-Bromo-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28165-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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